2,4-Dimethyl deuteroporphyrin IX dimethyl ester

描述

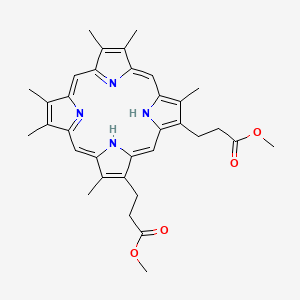

2,4-Dimethyl deuteroporphyrin IX dimethyl ester (CAS: 32464-39-4) is a synthetic porphyrin derivative derived from deuteroporphyrin IX, a fecal porphyrin found in patients with chronic arsenic poisoning . Its structure features methyl groups at positions 2 and 4 of the porphyrin macrocycle, replacing the vinyl or hydryl groups found in related compounds. The molecular formula is C36H38N4O6, with a molecular weight of 622.71 g/mol . The esterification of propionic acid side chains (positions 6 and 7) enhances solubility in organic solvents, while the 2,4-methyl substitution alters electronic properties and π-π stacking behavior .

属性

IUPAC Name |

methyl 3-[18-(3-methoxy-3-oxopropyl)-3,7,8,12,13,17-hexamethyl-21,24-dihydroporphyrin-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O4/c1-17-19(3)27-14-29-21(5)23(9-11-33(39)41-7)31(37-29)16-32-24(10-12-34(40)42-8)22(6)30(38-32)15-28-20(4)18(2)26(36-28)13-25(17)35-27/h13-16,37-38H,9-12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFXSODSPUXHRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC1=CC3=C(C(=C(N3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)C)N4)C)CCC(=O)OC)CCC(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407574 | |

| Record name | 2,4-DIMETHYL DEUTEROPORPHYRIN IX DIMETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32464-39-4 | |

| Record name | 2,4-DIMETHYL DEUTEROPORPHYRIN IX DIMETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Core Formation

- Protoporphyrin IX dimethyl ester is commonly used as the precursor.

- The vinyl side chains at the 2 and 4 positions of protoporphyrin IX are the primary sites for modification.

- Initial transformations often involve oxidation, reduction, or substitution reactions to modify these vinyl groups into methyl or related substituents.

Functionalization of the 2 and 4 Positions

- Methylation at the 2 and 4 positions is achieved through selective chemical reactions that may include:

- Reduction of vinyl groups to ethyl or methyl groups.

- Substitution reactions to replace vinyl or hydroxyethyl substituents with methyl groups.

- Reaction conditions often involve:

- Use of reducing agents like sodium borohydride or lithium aluminum hydride.

- Acidic or basic media to facilitate esterification and substitution.

- Controlled temperature to avoid degradation of the porphyrin macrocycle.

Esterification

- The carboxylic acid groups on the porphyrin are converted to methyl esters.

- This step typically involves treatment with methanol in the presence of acidic catalysts (e.g., sulfuric acid or hydrochloric acid) under reflux conditions.

- Esterification improves the compound's solubility and facilitates purification.

Industrial Production Considerations

- Large-scale synthesis uses optimized reactors to maintain precise temperature control and mixing.

- Catalysts may be employed to enhance reaction rates and yields.

- Purification steps such as chromatography are necessary to separate positional isomers and achieve high purity.

Chemical Reactions Analysis

| Reaction Type | Common Reagents | Purpose | Outcome |

|---|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Modify vinyl groups or introduce oxygen functionalities | Formation of hydroxyethyl or methoxycarbonylvinyl groups |

| Reduction | Sodium borohydride, lithium aluminum hydride | Reduce vinyl groups to methyl or ethyl groups | Conversion to 2,4-dimethyl substituents |

| Substitution | Various nucleophiles/electrophiles | Introduce methyl groups or other substituents | Formation of 2,4-dimethyl derivatives |

| Esterification | Methanol + acid catalyst | Convert carboxylic acids to methyl esters | Enhanced solubility and stability |

Detailed Research Findings and Examples

Synthesis from Protoporphyrin IX Dimethyl Ester

- Protoporphyrin IX dimethyl ester can be selectively modified at the 2 and 4 positions.

- Studies have shown conversion of vinyl groups into hydroxyethyl and methoxycarbonylvinyl side chains, which can be further chemically manipulated to yield methyl-substituted derivatives such as 2,4-Dimethyl deuteroporphyrin IX dimethyl ester.

- Reduction of methoxycarbonylvinyl groups to methoxycarbonylethyl and dehydration of hydroxyethyl groups to vinyl groups are key steps in related porphyrin syntheses, indicating the complexity of side chain transformations.

Mono- and Di-substitution Isomers

- The synthesis of 2- and 4-monoacetyldeuteroporphyrin IX dimethyl esters has been reported, providing insights into regioselective functionalization of the porphyrin ring.

- These studies highlight the importance of controlling reaction conditions to favor substitution at specific positions.

Summary Table of Preparation Methods

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Starting material preparation | Protoporphyrin IX dimethyl ester | Commercially available or synthesized |

| 2 | Oxidation of vinyl groups | Singlet oxygen, light exposure | Formation of photoprotoporphyrins as intermediates |

| 3 | Reduction/substitution | NaBH4, LiAlH4, nucleophiles | Conversion to methyl/ethyl groups |

| 4 | Esterification | Methanol, acid catalyst, reflux | Methyl ester formation for stability |

| 5 | Purification | Chromatography | Separation of positional isomers |

化学反应分析

Types of Reactions: 2,4-Dimethyl deuteroporphyrin IX dimethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed to introduce different functional groups into the compound.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with altered chemical properties.

科学研究应用

2,4-Dimethyl deuteroporphyrin IX dimethyl ester has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of other porphyrin derivatives and as a reagent in organic synthesis.

Biology: The compound is utilized in studies related to heme biosynthesis and porphyrin metabolism.

Industry: The compound is employed in the development of sensors and catalysts due to its unique optical and electronic properties.

作用机制

The mechanism by which 2,4-Dimethyl deuteroporphyrin IX dimethyl ester exerts its effects involves its interaction with molecular targets and pathways. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species, which can damage cancer cells. The molecular targets include cellular components such as DNA and proteins, leading to cell death.

相似化合物的比较

Deuteroporphyrin IX Dimethyl Ester

- Structure : 1,3,5,8-tetramethyl-6,7-dipropionic acid dimethyl ester.

- Key Differences : Lacks methyl groups at positions 2 and 4.

- Properties :

- Reduced solubility compared to the 2,4-dimethyl derivative due to fewer hydrophobic substituents .

- Used as a precursor for synthesizing nitrogen mustards and boronated porphyrins for boron neutron capture therapy (BNCT) .

- Exhibits ligand field parameters (Δ = 17.9 ± 36 cm⁻¹, D = 8.95 ± 18 cm⁻¹) with Fe(III)-Cl coordination, distinct from 2,4-dimethyl derivatives .

Protoporphyrin IX Dimethyl Ester

- Structure : 1,3,5,8-tetramethyl-2,4-divinyl-6,7-dipropionic acid dimethyl ester.

- Key Differences : Vinyl groups at positions 2 and 4 instead of methyl.

- Properties :

- Vinyl groups enable conjugation and redox activity, making it a precursor for heme biosynthesis .

- Lower ligand field splitting (Δ = 13.9 ± 28 cm⁻¹, D = 6.95 ± 14 cm⁻¹ with Fe(III)-Cl) compared to 2,4-dimethyl derivatives due to weaker electron-donating vinyl groups .

- Less thermally stable than 2,4-dimethyl analogs, as vinyl groups are prone to oxidation .

Mesoporphyrin IX Dimethyl Ester

- Structure : 1,3,5,8-tetramethyl-2,4-diethyl-6,7-dipropionic acid dimethyl ester.

- Key Differences : Ethyl groups at positions 2 and 4.

- Properties :

- Ethyl groups enhance steric bulk, reducing aggregation in solution compared to methyl or vinyl analogs .

- Mn(III) complexes exhibit ligand field bands at 12,000–16,000 cm⁻¹, with porphyrin acting as a weak-field ligand similar to aquo groups .

- Used in electronic spectroscopy studies due to resolved low-energy d-d transitions .

2,4-Diacetyl Deuteroporphyrin IX Dimethyl Ester

- Structure : 1,3,5,8-tetramethyl-2,4-diacetyl-6,7-dipropionic acid dimethyl ester.

- Key Differences : Acetyl groups at positions 2 and 4.

- Properties :

- Acetyl substituents increase electron-withdrawing effects, shifting UV-Vis absorption maxima to longer wavelengths compared to methyl analogs .

- Molecular weight: 622.72 g/mol (C36H38N4O6), nearly identical to 2,4-dimethyl derivatives but with distinct reactivity due to ketone functionality .

- Used in oxidative stress studies and as a synthetic intermediate for chlorin derivatives .

3,8-Diethyl Deuteroporphyrin Dimethyl Ester (Co(II) Complex)

- Structure : 1,3,5,8-tetraethyl-2,4-dimethyl-6,7-dipropionic acid dimethyl ester.

- Key Differences : Ethyl groups at positions 3 and 8 instead of methyl.

- Properties: Co(II) complexes catalyze cyclohexane oxidation with a 16.9% yield of cyclohexanol/cyclohexanone, outperforming vinyl-substituted protoporphyrin analogs due to enhanced stability . Ethyl groups provide steric stabilization, preventing demetallation under aerobic conditions .

Comparative Data Table

生物活性

2,4-Dimethyl deuteroporphyrin IX dimethyl ester is a synthetic derivative of deuteroporphyrin IX, characterized by the addition of two methyl groups at the 2 and 4 positions of the porphyrin ring. This compound is notable for its biological activities, particularly in photodynamic therapy (PDT) and as a photosensitizer due to its ability to generate reactive oxygen species (ROS) upon light activation. This article explores its biological activity, mechanisms of action, and potential applications in medical research.

- Molecular Formula : C₃₄H₃₈N₄O₄

- Molecular Weight : Approximately 570.7 g/mol

- CAS Number : 32464-39-4

This compound acts primarily through photodynamic mechanisms. Upon excitation by light, it generates singlet oxygen and other reactive oxygen species that can induce cellular damage in targeted tissues. This property makes it particularly useful in:

- Photodynamic Therapy (PDT) : Used for treating various cancers and non-cancerous conditions by selectively destroying malignant cells.

- Antimicrobial Treatments : Effective against bacteria and viruses by damaging their cellular structures.

Photosensitization

The compound's ability to act as a photosensitizer is central to its biological activity. It can absorb light energy and transfer it to molecular oxygen, generating ROS that can lead to cell death. This mechanism has been extensively studied in various applications:

- Cancer Treatment : PDT utilizing this compound has shown efficacy in preclinical models for various cancers, including skin and oral cancers.

- Antiviral Activity : Research indicates potential antiviral effects against viruses such as Zika and Chikungunya by targeting viral envelopes through oxidative damage .

Interaction with Biomolecules

The isotopic labeling with deuterium enhances the study of interactions between porphyrins and biomolecules using Nuclear Magnetic Resonance (NMR) techniques. This can provide insights into:

- Porphyrin Metabolism : Understanding how proteins regulate porphyrin metabolism can aid in developing therapeutic strategies for related disorders.

- Metalloporphyrin Formation : The compound serves as a model for studying binding dynamics with metal ions, which is crucial for understanding metalloporphyrin functions in biological systems .

Photodynamic Therapy Applications

A case study highlighted the use of this compound in PDT for treating oral squamous cell carcinoma. The study demonstrated significant tumor reduction rates when combined with laser treatment, showcasing its effectiveness as a therapeutic agent .

Antiviral Studies

Another study focused on the compound's efficacy against viral infections. When applied to cell cultures infected with Zika virus, it was observed that the compound could reduce viral load significantly through ROS-mediated damage to viral particles .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Deuteroporphyrin IX | Base structure without methyl substitutions | Naturally occurring porphyrin |

| 2,4-Diacetyl deuteroporphyrin IX dimethyl ester | Acetyl groups instead of methyl groups | Enhanced solubility and different reactivity |

| Porfimer sodium | A sulfonated derivative of porphyrins | FDA-approved drug for PDT |

The unique methyl substitutions in this compound enhance its photophysical properties compared to other similar compounds, making it particularly valuable for therapeutic applications where precise targeting is crucial .

常见问题

Q. Q1. What experimental methods are commonly used to functionalize the β-positions of 2,4-dimethyl deuteroporphyrin IX dimethyl ester?

Functionalization of the β-positions typically involves halogenation followed by palladium-catalyzed coupling reactions. For example:

- Halogenation : Bromination of the vinyl groups using optimized protocols yields 2,4-dibromo derivatives (yields >85%) .

- Coupling reactions : Suzuki, Sonogashira, and "Click" reactions enable the introduction of aryl, alkynyl, or triazole groups. These reactions are performed under inert atmospheres (e.g., argon) with Pd(PPh₃)₄ as a catalyst in THF or DMF at 60–80°C .

- Crystallographic validation : X-ray analysis confirms structural modifications, such as the head-to-tail stacking observed in 3,8-diphenyldeuteroporphyrin derivatives .

Q. Q2. How do ligand-binding properties of deuteroporphyrin IX dimethyl ester Fe(III) complexes influence magnetic resonance parameters?

The zero-field splitting parameters (Δ, D) and spin-orbit coupling (λ) vary significantly with ligand type:

| Ligand | Δ (cm⁻¹) | D (cm⁻¹) | λ |

|---|---|---|---|

| Fluoride | 11.1 ± 22 | 5.55 ± 11 | ~0 |

| Chloride | 17.9 ± 36 | 8.95 ± 18 | ~0 |

| Nitride | 7.32 ± 0.5 | 7.32 ± 0.5 | 0.036 ± 0.015 |

Larger Δ and D values correlate with stronger ligand-field effects (e.g., iodide vs. fluoride), while λ > 0 indicates spin-orbit coupling in nitride ligands .

Advanced Research Questions

Q. Q3. How can spectral discrepancies in Mn(III) porphyrin complexes be resolved during electronic characterization?

Mn(III) porphyrins exhibit atypical absorption bands (12,000–16,000 cm⁻¹) due to d→d transitions overlapping with porphyrin π→π* bands. Key steps:

- Solvent selection : Use non-coordinating solvents (e.g., CHCl₃) to minimize ligand interference.

- Low-temperature spectroscopy : Reduces thermal broadening, resolving d→d transitions (e.g., Mn(III) mesoporphyrin IX dimethyl ester in benzene at 77 K) .

- Computational modeling : Time-dependent DFT calculations assign transitions, distinguishing metal-centered (MC) and ligand-centered (LC) excitations .

Q. Q4. What strategies mitigate contradictions in magnetic anisotropy data for deuteroporphyrin IX dimethyl ester Fe(III) complexes?

Contradictions arise from ligand protonation states or coordination geometry variations:

- Standardized pH control : Maintain pH > 9 to ensure axial ligand deprotonation (e.g., hydroxide vs. water ligands).

- EPR validation : Compare experimental g-values (e.g., g⊥ ≈ 6.0, g∥ ≈ 2.0 for high-spin Fe(III)) with theoretical predictions from zero-field splitting parameters (Δ, D) .

- Cryogenic measurements : Reduce thermal fluctuations in SQUID magnetometry for accurate determination of magnetic susceptibility .

Q. Q5. How does regioselective acetylation impact the structural and functional properties of deuteroporphyrin IX derivatives?

2- or 4-monoacetylation alters electronic and steric properties:

- Synthetic route : Acetylation with acetic anhydride in pyridine at 40°C yields 2-acetyl (70%) or 4-acetyl (65%) isomers, separable via silica gel chromatography .

- Electronic effects : Acetyl groups reduce π-conjugation, shifting Soret band maxima by 5–8 nm.

- Coordination flexibility : Steric hindrance at position 4 slows axial ligand exchange kinetics (e.g., 10-fold reduction in Fe(III) hydroxide binding rate) .

Q. Q6. What methodologies optimize the synthesis of Ru(II)-deuteroporphyrin complexes for photodynamic therapy research?

- Ligand exchange : React deuteroporphyrin IX dimethyl ester with [RuCl₂(DMSO)₄] in DMF at 100°C for 12 hours.

- Purification : Remove unreacted Ru precursors via size-exclusion chromatography (Sephadex LH-20).

- Photophysical validation : Monitor singlet oxygen quantum yield (ΦΔ ≈ 0.45) using 1,3-diphenylisobenzofuran (DPBF) as a trap .

Data Analysis and Interpretation

Q. Q7. How to interpret conflicting λ values in nitride-ligated deuteroporphyrin IX Fe(III) complexes?

Nitride ligands (λ = 0.036–0.085) show non-zero spin-orbit coupling due to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。